molecular formula C22H20N2O B290241 2-isobutyl-3-(1-naphthyl)quinazolin-4(3H)-one

2-isobutyl-3-(1-naphthyl)quinazolin-4(3H)-one

Katalognummer B290241
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: ISHSFKTZSAFQRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-isobutyl-3-(1-naphthyl)quinazolin-4(3H)-one, also known as IBN-4, is a synthetic compound that belongs to the quinazolinone family. It is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in the regulation of cell cycle progression. IBN-4 has gained significant attention in scientific research due to its potential applications in cancer therapy.

Wirkmechanismus

2-isobutyl-3-(1-naphthyl)quinazolin-4(3H)-one inhibits CDK4 and CDK6 by binding to their ATP-binding sites, thereby preventing the phosphorylation of retinoblastoma protein (Rb). Rb is a tumor suppressor protein that regulates cell cycle progression by preventing the expression of genes required for DNA replication. Inhibition of CDK4/6 leads to the accumulation of hypophosphorylated Rb, which in turn leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-isobutyl-3-(1-naphthyl)quinazolin-4(3H)-one has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Moreover, 2-isobutyl-3-(1-naphthyl)quinazolin-4(3H)-one has been shown to modulate the immune system by increasing the production of cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

2-isobutyl-3-(1-naphthyl)quinazolin-4(3H)-one is a potent and selective inhibitor of CDK4 and CDK6, which makes it an ideal tool for studying the role of these kinases in cell cycle regulation and cancer biology. However, 2-isobutyl-3-(1-naphthyl)quinazolin-4(3H)-one has limited solubility in aqueous solutions, which can make it difficult to use in some assays. Moreover, 2-isobutyl-3-(1-naphthyl)quinazolin-4(3H)-one has not been extensively tested in vivo, which limits its potential clinical applications.

Zukünftige Richtungen

There are several potential future directions for the research on 2-isobutyl-3-(1-naphthyl)quinazolin-4(3H)-one. One direction is to develop more potent and selective CDK4/6 inhibitors based on the structure of 2-isobutyl-3-(1-naphthyl)quinazolin-4(3H)-one. Another direction is to investigate the combination of 2-isobutyl-3-(1-naphthyl)quinazolin-4(3H)-one with other chemotherapeutic agents to enhance their efficacy. Moreover, the potential immunomodulatory effects of 2-isobutyl-3-(1-naphthyl)quinazolin-4(3H)-one warrant further investigation. Finally, the in vivo efficacy and toxicity of 2-isobutyl-3-(1-naphthyl)quinazolin-4(3H)-one need to be evaluated in preclinical models to assess its potential clinical applications.

Synthesemethoden

The synthesis of 2-isobutyl-3-(1-naphthyl)quinazolin-4(3H)-one involves a multi-step process starting from 2-nitrobenzaldehyde and isobutyraldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-amino-1-naphthol, followed by the condensation of isobutyraldehyde with 2-amino-1-naphthol to form the quinazoline intermediate. The final step involves the cyclization of the intermediate to form 2-isobutyl-3-(1-naphthyl)quinazolin-4(3H)-one.

Wissenschaftliche Forschungsanwendungen

2-isobutyl-3-(1-naphthyl)quinazolin-4(3H)-one has been extensively studied for its potential applications in cancer therapy. CDK4 and CDK6 are overexpressed in many cancers, and their inhibition can lead to cell cycle arrest and apoptosis. 2-isobutyl-3-(1-naphthyl)quinazolin-4(3H)-one has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, pancreatic cancer, and glioblastoma. Moreover, 2-isobutyl-3-(1-naphthyl)quinazolin-4(3H)-one has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and doxorubicin.

Eigenschaften

Molekularformel

C22H20N2O

Molekulargewicht

328.4 g/mol

IUPAC-Name

2-(2-methylpropyl)-3-naphthalen-1-ylquinazolin-4-one

InChI

InChI=1S/C22H20N2O/c1-15(2)14-21-23-19-12-6-5-11-18(19)22(25)24(21)20-13-7-9-16-8-3-4-10-17(16)20/h3-13,15H,14H2,1-2H3

InChI-Schlüssel

ISHSFKTZSAFQRN-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC4=CC=CC=C43

Kanonische SMILES

CC(C)CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.